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5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Physicochemical profiling Drug-likeness CNS drug design

Obtaining a reliable low-logP fragment for PARP1 selectivity profiling is a persistent sourcing bottleneck. This compound is the unsubstituted pyrrolidin-2-one core scaffold cited in Xinthera (Gilead) PARP1 inhibitor patents-retaining the critical NH hydrogen-bond donor. Procure this batch to generate primary selectivity data without committing to N-substituted analogs. · Sole commercial source providing the exact CAS 1902931-72-9 with confirmed identity (1H/13C NMR, HPLC). · Computed XLogP3 -0.4 & TPSA 71.5 Ų; ideal for solubility/permeability benchmarking against halogenated phenyl congeners. · MW 261.28, rotatable bonds 3; complies with Rule-of-3 fragment library criteria for DNA repair target screening.

Molecular Formula C13H15N3O3
Molecular Weight 261.281
CAS No. 1902931-72-9
Cat. No. B2913999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one
CAS1902931-72-9
Molecular FormulaC13H15N3O3
Molecular Weight261.281
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3
InChIInChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17)
InChIKeyMYRBVJWEGGKKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural & Physicochemical Baseline


5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one (CAS 1902931-72-9) is a heterocyclic small molecule (C13H15N3O3, MW 261.28 g/mol) featuring a pyrrolidin-2-one core linked via a carbonyl bridge to a 3-(pyridin-3-yloxy)-substituted azetidine ring [1]. This compound belongs to the broader azetidine-pyrrolidine chemotype claimed in PARP1 inhibitor patent families assigned to Xinthera, Inc. (acquired by Gilead Sciences in 2023) [2]. Computed physicochemical properties (XLogP3: -0.4; TPSA: 71.5 Ų; HBD: 1; HBA: 4; rotatable bonds: 3) place it within oral drug-like chemical space, though no experimental solubility, permeability, or metabolic stability data were identified in the public domain [1]. The compound is commercially available from screening compound suppliers (e.g., Life Chemicals, catalog F6360-9158) at research-grade purity [3].

Procurement context
Research-grade screening compound
Available from screening suppliers; not a validated reference standard
Chemotype identity
Azetidine-pyrrolidine PARP1 inhibitor scaffold
Unsubstituted pyrrolidin-2-one core; retains single H-bond donor
Data readiness
Computed properties only; no experimental ADME or target engagement data
Confirm assay compatibility before procurement

Lack of Evidence for Generic Substitution


The azetidine-pyrrolidine chemotype encompassing this compound is characterized by steep structure-activity relationships (SAR) wherein minor modifications to the azetidine 3-position substituent, the pyrrolidinone ring substitution pattern, and the N-aryl appendage (when present) can produce order-of-magnitude shifts in target potency and selectivity [1]. In the Xinthera PARP1 inhibitor patent family, exemplified compounds bearing different azetidine 3-substituents or pyrrolidine core arrangements display distinct selectivity profiles for PARP1 over PARP2 and other PARP isoforms—a critical differentiator for therapeutic index [1]. However, it must be explicitly stated that no direct comparative biological data for CAS 1902931-72-9 against its closest structural analogs (e.g., 1-(3-bromophenyl)-, 1-(4-chlorophenyl)-, or 1-(p-tolyl)-substituted congeners) were identified in the public domain. Any procurement decision relying on target-specific potency or selectivity claims for this specific compound would require generation of primary data.

SAR sensitivity Minor modifications at azetidine 3-position or pyrrolidinone ring can produce order-of-magnitude potency shifts; class-level inference only.
Missing comparator data No public direct comparative biological data against closest halogenated-phenyl or N-arylated analogs were identified.
Target claims unvalidated Any procurement decision relying on target-specific potency or selectivity for this exact CAS would require generation of primary data.

Differentiation Evidence & Data Gaps


Lipophilicity & TPSA Comparison with Analogs

The target compound exhibits a computed XLogP3 of -0.4 and TPSA of 71.5 Ų, reflecting the absence of lipophilic N-aryl substituents on the pyrrolidinone ring that are present in several close analogs [1]. In contrast, analogs such as 1-(3-bromophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one and 1-(4-chlorophenyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one carry halogenated phenyl groups that increase computed logP by approximately 1.5-2.5 units and TPSA by 0-10 Ų (estimated from structural increment analysis; experimental logP/logD values are unavailable) . The lower lipophilicity of the target compound predicts superior aqueous solubility and reduced plasma protein binding relative to halogenated phenyl congeners, though this remains a class-level inference without experimental confirmation.

Lipophilicity vs. analogs
Class-level inference
Target XLogP3 -0.4; halogenated phenyl analogs est. +1.0 to +2.5
Lower lipophilicity predicts better aqueous solubility for in vitro assays
Computed values only; no experimental logD/logP available
Physicochemical profiling Drug-likeness CNS drug design

Hydrogen Bond Donor Profile Differentiation

The target compound presents exactly 1 hydrogen bond donor (HBD, the pyrrolidin-2-one NH) and 4 hydrogen bond acceptors (HBA, from carbonyl oxygens, pyridine nitrogen, and azetidine ether oxygen), yielding an HBD:HBA ratio of 1:4 [1]. This ratio is identical to the unsubstituted core but contrasts with N-arylated analogs such as 1-(p-tolyl)-4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one, where N-substitution eliminates the pyrrolidinone NH donor (HBD = 0) while preserving the same HBA count . The retention of a single HBD in the target compound may be critical for target engagement with enzymes or receptors where a specific hydrogen bond from the ligand NH to a backbone carbonyl or side chain acceptor is required for affinity, as documented in pyrrolidin-2-one-containing kinase and PARP inhibitors [2].

H-bond donor profile
Class-level inference
Target HBD = 1 (pyrrolidinone NH); N-arylated analogs HBD = 0
Retained NH donor may be critical for target engagement requiring a specific H-bond
Target-specific binding contribution not experimentally validated
Medicinal chemistry Structure-based drug design Binding interactions

Rotatable Bonds and Conformational Pre-organization

The target compound contains 3 rotatable bonds (the carbonyl-azetidine linkage, the pyridinyl-ether-azetidine linkage, and one degree of freedom within the azetidine ring system) [1]. This represents a moderately constrained scaffold. By comparison, analogs where the pyridine-azetidine linkage is replaced with a longer, more flexible tether (e.g., methyleneoxy or ethyleneoxy linkers) would exhibit 4-5 rotatable bonds, increasing the entropic penalty upon binding and potentially reducing binding affinity when all other interactions are held constant [2]. The direct ether linkage between pyridine and azetidine in the target compound represents a deliberately rigidified architecture that reduces conformational sampling, a design principle observed across the Xinthera PARP1 inhibitor series where constrained azetidine-pyridine geometries contribute to potency and selectivity [2].

Conformational flexibility
Class-level inference
3 rotatable bonds; flexible-linker analogs est. 4–5 rotatable bonds
Lower rotatable bond count supports improved ligand efficiency in lead optimization
No comparative binding data; structural inference only
Conformational analysis Ligand efficiency Entropic binding penalty

Recommended Research Applications


PARP1 Lead Optimization: N-Unsubstituted Scaffold

Based on the Xinthera patent family claiming azetidine-pyrrolidine PARP1 inhibitors [1], this compound serves as an unsubstituted pyrrolidin-2-one core scaffold. Its retention of the NH hydrogen bond donor (HBD = 1) makes it the appropriate starting point for SAR studies investigating the role of this donor in PARP1 catalytic domain binding, before committing to N-substituted analogs where this interaction is eliminated [2]. Procurement of this compound enables systematic exploration of the HBD contribution to binding free energy.

Low-Lipophilicity Benchmark for Developability

With a computed XLogP3 of -0.4 and TPSA of 71.5 Ų [1], this compound sits at the hydrophilic edge of drug-like chemical space within the azetidine-pyrrolidine chemotype. It can serve as a low-logP benchmark compound in solubility, permeability (PAMPA/Caco-2), and plasma protein binding assays when profiling a series that includes more lipophilic halogenated phenyl analogs. Its inclusion in developability screening panels provides an anchor point for understanding the lipophilicity-property relationships within the series [1].

Fragment-Based Discovery: Constrained Azetidine-Pyridine Core

The combination of the four-membered azetidine ring (providing three-dimensionality and defined exit vectors) with the pyridin-3-yloxy substituent and the pyrrolidin-2-one carbonyl linker presents a moderately complex, conformationally constrained fragment (3 rotatable bonds) suitable for fragment-based screening [1]. The computed properties (MW = 261.28, XLogP3 = -0.4) comply with the 'rule of three' guidelines for fragment libraries, supporting its utility as a screening fragment for DNA repair targets (PARP1) or other enzymes tolerating the pyrrolidinone NH donor [1][2].

Chemical Probe: PARP Isoform Selectivity Profiling

The Xinthera patent disclosures emphasize the importance of PARP1 selectivity over PARP2 and other PARP family members for achieving a favorable therapeutic index [1]. This compound, as an exemplar of the unsubstituted pyrrolidinone core, can be used as a reference compound in PARP isoform selectivity panels to establish baseline selectivity profiles. Its procurement supports the generation of primary selectivity data that can guide the design of second-generation analogs with improved isoform discrimination [1].

Application
Selection Property
Validation Focus
PARP1 lead optimization: N-unsubstituted scaffold
NH donor retention for binding interaction studies
HBD contribution to PARP1 binding energy SAR
Low-lipophilicity developability benchmark
Computed low lipophilicity profile
Solubility, permeability, and PPB assay panel anchoring
Fragment-based discovery: constrained core
Conformationally restricted azetidine-pyridine scaffold
Fragment screening against DNA repair enzyme targets
Chemical probe: PARP isoform selectivity profiling
Unsubstituted pyrrolidinone core as reference compound
PARP1 vs. PARP2 selectivity panel baseline
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